molecular formula C10H12O B12665700 (E)-1-Methoxy-2-(1-propenyl)benzene CAS No. 2077-36-3

(E)-1-Methoxy-2-(1-propenyl)benzene

Cat. No.: B12665700
CAS No.: 2077-36-3
M. Wt: 148.20 g/mol
InChI Key: SQNQPRDLKOZZJK-ZZXKWVIFSA-N
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Description

(E)-1-Methoxy-2-(1-propenyl)benzene, more commonly known as trans-Anethole, is a key aromatic unsaturated ether belonging to the phenylpropanoid class of organic compounds . This compound is the primary constituent responsible for the characteristic sweet, anise-like flavor and aroma found in the essential oils of anise, fennel, and star anise . Its high solubility in ethanol and poor solubility in water is the scientific basis for the "ouzo effect," a spontaneous formation of a microemulsion that causes certain anise-flavored liquids to become cloudy upon dilution, a phenomenon of interest in colloid and food science research . In research applications, Anethole is investigated extensively for its potent biological activities. It exhibits significant antimicrobial and antifungal properties, making it a compound of interest for studies aimed at developing natural preservatives or therapeutic agents . Its insecticidal and repellent activities are also well-documented, with effectiveness as a fumigant against various insect species, including mosquitos, cockroaches, and weevils, positioning it as a candidate for eco-friendly pesticide development . Furthermore, its sweetening power, measured at approximately 13 times that of sucrose, makes it relevant for flavor and sensory research . From a safety and regulatory perspective, it is generally recognized as safe (GRAS) as a flavoring agent, though it has shown estrogenic activity in some scientific models . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2077-36-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methoxy-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+

InChI Key

SQNQPRDLKOZZJK-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1OC

Canonical SMILES

CC=CC1=CC=CC=C1OC

Origin of Product

United States

Reaction Mechanisms and Advanced Chemical Transformations

Mechanistic Investigations of Double Bond Migration and Stereocontrol

The synthesis of (E)-1-Methoxy-2-(1-propenyl)benzene often involves the isomerization of its allylbenzene (B44316) precursor, 2-methoxyallylbenzene. The position of the double bond and the stereochemistry of the propenyl group are critical for its subsequent reactivity and applications.

The formation of the thermodynamically more stable (E)-isomer over the (Z)-isomer is a key aspect of propenylbenzene synthesis. The (E)-stereoselectivity is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, in the isomerization of allylbenzenes, the use of base catalysts such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) often requires high temperatures to achieve good conversion rates. researchgate.net The higher stability of the trans-isomer is a driving force for the reaction, and under thermodynamic control, the (E) to (Z) ratio is generally high.

Studies have shown that the nature of the substituent on the benzene (B151609) ring also plays a role. Electron-donating groups, such as the methoxy (B1213986) group in the case of 2-methoxyallylbenzene, can influence the electron density of the double bond and the stability of the transition state, thereby affecting the stereoselectivity of the isomerization.

The isomerization of allylbenzenes to propenylbenzenes can proceed through various catalytic pathways. researchgate.net Base-catalyzed isomerizations are thought to proceed via a prototropic shift mechanism, involving the abstraction of a proton from the allylic position to form a resonance-stabilized carbanion, followed by protonation at the terminal carbon of the original double bond.

Transition metal catalysts, such as those based on rhodium and ruthenium, offer alternative and often more efficient routes for isomerization. semanticscholar.org These reactions typically involve the formation of a metal-hydride species that adds to the double bond, followed by a β-hydride elimination to generate the isomerized and more stable internal alkene. The specific ligands coordinated to the metal center can significantly influence the catalytic activity and selectivity of the process. For example, bifunctional catalysts containing both acidic and metallic sites can facilitate the dehydrogenation of an alkane to an olefin, which is then isomerized. ntnu.no

Catalyst TypeGeneral ConditionsKey Mechanistic Feature
Base Catalysts (e.g., KOH, NaOH) High temperatures researchgate.netPrototropic shift via a carbanion intermediate researchgate.net
Transition Metal Catalysts (e.g., Rh, Ru) Milder conditionsFormation of metal-hydride and subsequent β-hydride elimination semanticscholar.org
Bifunctional Catalysts VariesDehydrogenation to an olefin followed by isomerization ntnu.no

Oxidative Functionalization Reactions

The propenyl side chain of this compound is susceptible to a range of oxidative transformations, leading to the formation of valuable oxygenated derivatives.

The oxidation of this compound can be directed to either the double bond or the aromatic ring, depending on the oxidant and reaction conditions. Oxidative cleavage of the double bond is a particularly important transformation. For instance, the oxidation of the related compound trans-anethole, which has a similar propenylbenzene structure, can yield p-anisaldehyde. rsc.orgnih.gov This type of reaction often proceeds through the formation of an epoxide or a diol intermediate, which is then further oxidized to cleave the carbon-carbon double bond.

The regioselectivity of the oxidation is crucial. Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic ring. Milder and more selective methods are therefore preferred. For example, iron-incorporated Zn-MOF catalysts have been used for the oxidative cleavage of trans-anethole to p-anisaldehyde using molecular oxygen as the oxidant under relatively mild conditions. rsc.orgnih.gov

The oxidative cleavage of the propenyl group in this compound directly leads to the formation of 2-methoxybenzaldehyde (B41997). This aromatic aldehyde is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Further oxidation of the aldehyde group, if not controlled, can yield the corresponding carboxylic acid, 2-methoxybenzoic acid.

The choice of oxidizing agent is critical to selectively obtain the aldehyde without over-oxidation to the carboxylic acid. Reagents like ozone followed by a reductive workup (ozonolysis), or potassium permanganate (B83412) under carefully controlled pH and temperature, can be employed for this transformation. The use of catalytic systems, as mentioned earlier, offers a greener and more controlled approach to this oxidation. rsc.orgnih.gov

Oxidation ProductKey Oxidizing Agents/Systems
2-Methoxybenzaldehyde O3, then reductive workup; KMnO4 (controlled); Catalytic O2 rsc.orgnih.gov
2-Methoxybenzoic Acid Stronger oxidizing agents (e.g., hot KMnO4)

Cycloaddition and Condensation Reactions

The double bond of the propenyl group in this compound can participate in cycloaddition reactions, providing a route to construct cyclic structures. libretexts.org These reactions are fundamental in synthetic organic chemistry for building molecular complexity in a controlled manner.

One of the most well-known types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. While this compound itself is not a diene, it can act as a dienophile, particularly when the diene is electron-rich. The electron-withdrawing or -donating nature of the substituents on both the diene and the dienophile significantly influences the reactivity and regioselectivity of the Diels-Alder reaction. libretexts.org

Another important class of reactions is [2+2] cycloaddition, which forms a four-membered cyclobutane (B1203170) ring. acs.org These reactions are often promoted photochemically. Electrochemical methods have also been developed for the [2+2] cycloaddition of alkene radical cations with styrenes. acs.org

Condensation reactions, such as aldol-type condensations, are also possible if the propenyl group is first converted to a carbonyl functionality, as discussed in the oxidative functionalization section. The resulting aldehyde can then react with enolates or other nucleophiles to form larger, more complex molecules.

Reaction TypeReactant PartnerProduct Type
[4+2] Cycloaddition (Diels-Alder) Conjugated diene libretexts.orgSubstituted cyclohexene
[2+2] Cycloaddition Alkene (often photochemically or electrochemically activated) acs.orgSubstituted cyclobutane acs.org

Derivatization for Enhanced Complexity and Research Probes

Creating analogues of this compound involves chemical modifications to either the aromatic ring or the propenyl side chain. These derivatizations are crucial for structure-activity relationship (SAR) studies and for developing research probes with tailored properties.

Aromatic Ring Modifications:

Modification of the Methoxy Group: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) or HBr to yield the corresponding phenol (B47542). This phenol can then be re-alkylated with different alkyl halides to generate a series of ether analogues.

Side Chain Modifications:

Oxidation: The propenyl side chain can be oxidized under various conditions. Ozonolysis would cleave the double bond to yield 2-methoxybenzaldehyde and acetaldehyde. Milder oxidation could potentially form an epoxide or a diol across the double bond.

Isomerization: The (E)-double bond can be isomerized to the (Z)-isomer, often through photochemical methods. The propenyl group can also be isomerized to an allyl group (-CH₂-CH=CH₂) under basic conditions, converting this compound into its isomer, 2-allylanisole.

Reduction: Catalytic hydrogenation can reduce the propenyl double bond to form 1-methoxy-2-propylbenzene.

Derivatization StrategyReagents/ConditionsPotential Product Type
Nitration of Ring HNO₃ / H₂SO₄Nitro-substituted analogue
Ether Cleavage BBr₃ or HBrPhenolic analogue
O-Alkylation Alkyl halide, BaseVaried ether analogues
Side-Chain Oxidation O₃; then Me₂SAldehyde (2-methoxybenzaldehyde)
Side-Chain Reduction H₂, Pd/C1-Methoxy-2-propylbenzene

Asymmetric synthesis allows for the preparation of specific stereoisomers of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

For a molecule like this compound, the introduction of chirality can be achieved by first modifying the structure to create a handle for attaching a chiral auxiliary. A common strategy involves oxidizing the propenyl side chain to a carboxylic acid, for example, by ozonolysis followed by an oxidative workup. This would produce 2-methoxyphenylacetic acid.

This carboxylic acid can then be covalently coupled to a chiral auxiliary, such as an Evans oxazolidinone or an amino alcohol like pseudoephedrine, to form a chiral amide or ester. The presence of the bulky, stereochemically defined auxiliary then shields one face of the enolate that can be formed at the α-carbon (the carbon adjacent to the carbonyl group).

Hypothetical Asymmetric Alkylation Sequence:

Substrate Preparation: Oxidation of this compound to 2-methoxyphenylacetic acid.

Auxiliary Attachment: The acid is converted to an acid chloride (e.g., with oxalyl chloride) and reacted with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral imide.

Diastereoselective Reaction: The chiral imide is treated with a base like lithium diisopropylamide (LDA) to form a stereodefined enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide like methyl iodide). The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

Auxiliary Removal: The auxiliary is cleaved (e.g., by hydrolysis) to release the enantiomerically enriched α-substituted carboxylic acid, and the auxiliary can often be recovered for reuse.

This methodology provides a reliable pathway to introduce new stereocenters with high levels of control, enabling the synthesis of complex chiral molecules derived from the this compound scaffold.

Computational Chemistry and Theoretical Modeling of E 1 Methoxy 2 1 Propenyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-1-Methoxy-2-(1-propenyl)benzene at the atomic and molecular levels. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the electronic structure and energetics of the molecule, which are crucial for predicting its behavior in chemical reactions.

While specific studies detailing the reaction transition states and energy barriers for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on its isomers, such as anethole (B165797) [1-methoxy-4-(1-propenyl)benzene]. For instance, the acid-catalyzed isomerization and dimerization of anethole have been shown to proceed through carbocation intermediates. nih.gov A similar mechanism can be postulated for this compound.

Theoretical calculations would typically be employed to model the reaction pathway. This involves identifying the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state represents the activation energy barrier, a critical parameter for determining the reaction rate.

For a hypothetical acid-catalyzed reaction of this compound, quantum chemical calculations could elucidate the following:

The structure of the protonated intermediate (carbocation).

The transition state structures for subsequent reactions, such as nucleophilic attack or rearrangement.

The associated energy barriers for each step, which would help in predicting the major and minor products under specific reaction conditions.

A study on related methoxy-substituted indanones has demonstrated the use of high-level ab initio calculations (G3(MP2)//B3LYP level of theory) to determine gas-phase enthalpies of formation. mdpi.com This approach could similarly be applied to calculate the energies of reactants, intermediates, transition states, and products in reactions involving this compound.

Table 1: Hypothetical Data Table for Calculated Reaction Energetics (Note: This table is illustrative and based on the types of data generated in computational studies of related molecules. Specific values for this compound require dedicated computational investigation.)

Reaction StepSpeciesRelative Energy (kJ/mol)
1This compound + H+0
2Transition State 1 (Protonation)Calculated Value
3Carbocation IntermediateCalculated Value
4Transition State 2 (e.g., Dimerization)Calculated Value
5Dimer ProductCalculated Value

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the propenyl group to the benzene (B151609) ring. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

For the (E)-stereoisomer, a key aspect is the orientation of the methoxy group relative to the propenyl group. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these groups. A study on methoxy-substituted indanones used the B3LYP/6-31G(d) level of theory for conformational analysis to identify the most energetically stable conformers. mdpi.com A similar approach for this compound would likely reveal that the planar conformer, where the methoxy group and the propenyl side chain lie in the plane of the benzene ring, is among the most stable due to favorable conjugation. However, steric hindrance between the ortho-substituted methoxy and propenyl groups might lead to non-planar low-energy conformations.

Table 2: Illustrative Conformational Analysis Data (Note: This table is a hypothetical representation of data that would be generated from a computational conformational analysis.)

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kJ/mol)
10 (planar)Calculated Value
290 (perpendicular)Calculated Value
3180 (planar)Calculated Value

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations are excellent for studying static structures and energetics, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of time-dependent properties.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its trajectory. This can be particularly useful for:

Conformational Searching: Identifying the full range of accessible conformations and their relative populations at a given temperature.

Solvation Effects: Understanding how the solvent influences the conformational preferences of the molecule.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the propenyl side chain.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed reactivity.

For a class of compounds like phenylpropanoids, a QSRR study could be developed to predict various forms of reactivity, such as reaction rates, equilibrium constants, or even biological activity. nih.gov The molecular descriptors used in such a study could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

A hypothetical QSRR model for the reactivity of substituted propenylbenzenes might take the form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the statistical fitting. Such a model, once validated, could be used to predict the reactivity of this compound without the need for further experiments or extensive calculations. While general QSRR studies on phenylpropanoids exist, a specific model that includes and is validated for this compound has not been identified in the surveyed literature.

Natural Occurrence and Biosynthetic Pathways Research

Identification and Isolation of (E)-1-Methoxy-2-(1-propenyl)benzene in Essential Oils and Plant Extracts

This compound, commonly known as methyl isoeugenol (B1672232), is a phenylpropanoid compound found as a constituent of various essential oils. scentree.cowikipedia.org Its identification and isolation have been documented in a range of plant species, highlighting its role in plant secondary metabolism.

Research has shown its presence in the essential oils of star anise (Illicium verum), cinnamon (Cinnamomum verum) leaf, and mastic (Pistacia lentiscus) absolute. scentree.co Further investigations have identified methyl isoeugenol as a primary component in the essential oil extracted from the bark of Croton malambo and the rhizomes of several plants from the ginger family, including Zingiber zerumbet, Hedychium coronarium, and Etlingera cevuga. chemicalbook.com It is also a known component of the essential oil from Acorus calamus. chemicalbook.com

A notable study on carrot (Daucus carota subsp. sativus) leaves discovered that they produce significant amounts of both methyleugenol and methyl isoeugenol. The study observed a developmental regulation in the accumulation of these compounds, with methyl isoeugenol being the predominant phenylpropene in mature leaf tissue, while its isomer, methyleugenol, is more abundant in young leaves. pherobase.com

Table 1: Documented Plant Sources of this compound

Plant Species Common Name Plant Part
Illicium verum Star Anise Fruit
Cinnamomum verum Cinnamon Leaf
Pistacia lentiscus Mastic Resin
Acorus calamus Sweet Flag Rhizome
Croton malambo Malambo Bark
Zingiber zerumbet Shampoo Ginger Rhizome
Hedychium coronarium White Ginger Lily Rhizome
Etlingera cevuga - Rhizome

Elucidation of Biosynthetic Routes to Propenylbenzenes

The biosynthesis of this compound is rooted in the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. nih.govfrontiersin.org

Enzymatic Pathways Leading to Phenylpropanoid Derivatives

The journey to propenylbenzenes begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. taylorandfrancis.com The core phenylpropanoid pathway involves a series of enzymatic reactions that transform L-phenylalanine into various hydroxycinnamoyl-CoA esters, which serve as key intermediates for downstream branches. nih.govnih.gov

The initial steps are catalyzed by a sequence of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing the carbon skeleton to the phenylpropanoid pathway. taylorandfrancis.comnih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding 4-coumaric acid (p-coumaric acid). nih.gov

4-Coumaroyl-CoA ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A (CoA), forming the thioester 4-coumaroyl-CoA. nih.gov

From 4-coumaroyl-CoA, further modifications such as hydroxylation, methylation, and reduction occur to generate a variety of phenylpropanoid precursors. For the biosynthesis of this compound, the pathway proceeds through intermediates like coniferyl alcohol and its derivatives. The final steps typically involve methylation reactions, where an O-methyltransferase (OMT) enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a precursor like isoeugenol, forming methyl isoeugenol. pherobase.com

In Vivo Isomerization Mechanisms of Allylbenzenes

A critical step in the biosynthesis of propenylbenzenes like this compound is the isomerization of the side chain from an allyl (Cγ=Cβ double bond) to a propenyl (Cβ=Cα double bond) configuration. researchgate.net For instance, the allylbenzene (B44316) eugenol (B1671780) is an isomer of the propenylbenzene isoeugenol. nih.gov While chemical methods for this isomerization are well-documented, the elucidation of the in vivo enzymatic mechanisms has been a subject of significant research. researchgate.netmdma.ch

Groundbreaking research on carrot (Daucus carota) leaves has provided direct insight into this process. pherobase.com Scientists isolated and characterized a novel NADPH-dependent enzyme, named eugenol/isoeugenol synthase (DcE(I)GS1). This enzyme was found to convert the precursor coniferyl acetate (B1210297) into both the allylphenol eugenol and the propenylphenol isoeugenol. pherobase.com This discovery indicates that the formation of the propenyl side chain can be directly catalyzed by a single enzyme, which exhibits dual product specificity.

Furthermore, the same study identified a specific O-methyltransferase that subsequently methylates both eugenol and isoeugenol to produce methyleugenol and methylisoeugenol, respectively. pherobase.com The presence of an enzyme like DcE(I)GS1 suggests a sophisticated control mechanism within the plant to produce specific isomers, potentially obviating the need for a separate isomerase enzyme to convert an allylphenol into a propenylphenol in vivo. pherobase.comresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names
This compound (E)-1-Methoxy-2-(prop-1-en-1-yl)benzene Methyl isoeugenol
Methyleugenol 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene Allylveratrol
Isoeugenol 2-Methoxy-4-(prop-1-en-1-yl)phenol -
Eugenol 2-Methoxy-4-(prop-2-en-1-yl)phenol -
Coniferyl acetate 4-[(1E)-3-acetoxyprop-1-en-1-yl]-2-methoxyphenol -
L-phenylalanine (2S)-2-amino-3-phenylpropanoic acid -
trans-Cinnamic acid (E)-3-phenylprop-2-enoic acid Cinnamic acid
4-Coumaric acid (E)-3-(4-hydroxyphenyl)prop-2-enoic acid p-Coumaric acid
4-Coumaroyl-CoA S-CoA 3-(4-hydroxyphenyl)propenoate p-Coumaroyl-CoA
Coniferyl alcohol 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol -

Advanced Analytical Methodologies for the Isolation, Separation, and Quantification of E 1 Methoxy 2 1 Propenyl Benzene in Research

The precise isolation, separation, and quantification of (E)-1-Methoxy-2-(1-propenyl)benzene, commonly known as trans-anethole, are critical for quality control in various industries and for detailed scientific investigation. Advanced analytical techniques are essential for distinguishing it from its isomers and other compounds within complex matrices, such as essential oils.

Q & A

Q. What are the common synthetic routes for (E)-1-Methoxy-2-(1-propenyl)benzene, and how can reaction conditions be optimized for isomer specificity?

Methodological Answer:

  • Catalytic hydrogenation/isomerization : Use 3d-metal catalysts (e.g., nickel or palladium) to control stereoselectivity during the reduction of alkyne precursors or isomerization of (Z)-isomers. For example, optimized hydrogen pressure (1–3 atm) and temperature (80–120°C) can favor the (E)-configuration .
  • Cross-coupling reactions : Employ Heck coupling between 2-methoxybenzene derivatives and propenyl halides. Monitor reaction progress via TLC and confirm isomer purity using HPLC with chiral columns.
  • Validation : Confirm isomer specificity via 1H^1H-NMR (e.g., coupling constants for vinyl protons: J=1216HzJ = 12–16 \, \text{Hz} for (E)-isomers) and compare with literature spectra .

Q. How can researchers confirm the (E)-isomer configuration in synthesized this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze vinyl proton coupling constants (JJ) in 1H^1H-NMR. (E)-isomers typically exhibit larger JJ values (12–16 Hz) due to trans-vicinal coupling, whereas (Z)-isomers show smaller values (6–10 Hz) .
  • X-ray crystallography : Resolve crystal structures to unambiguously determine stereochemistry. For example, single-crystal diffraction data can confirm the spatial arrangement of substituents .
  • Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra for the (E)-configuration.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
  • First-aid measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual compounds with activated carbon before disposal .

Advanced Research Questions

Q. How can researchers address gaps in toxicological and ecological data for this compound?

Methodological Answer:

  • In silico toxicity prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LC50_{50} for aquatic organisms) when experimental data are unavailable .
  • Microcosm studies : Design lab-scale ecosystems to assess biodegradation rates and bioaccumulation potential. Monitor metabolite formation via LC-MS .
  • Collaborative data sharing : Contribute findings to databases like PubChem or ECHA to fill data gaps .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., tamoxifen for anticancer assays) .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends. Apply tools like RevMan for heterogeneity testing and subgroup analysis.
  • Mechanistic studies : Use knockout cell models or enzyme inhibition assays to isolate biological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can the compound’s potential as a pharmacological precursor be systematically evaluated?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy groups) and compare bioactivity profiles .
  • In vitro screening : Test against disease-relevant targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) platforms. Validate hits with dose-response curves (IC50_{50}/EC50_{50}) .
  • ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Identify degradation metabolites by accurate mass measurements (e.g., ±1 ppm error tolerance) and isotopic patterns .
  • GC-MS/FID : Monitor volatile degradation products under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) .
  • EPR spectroscopy : Detect free radical intermediates formed during photolytic degradation .

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